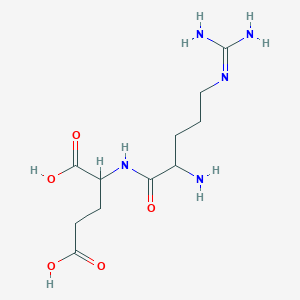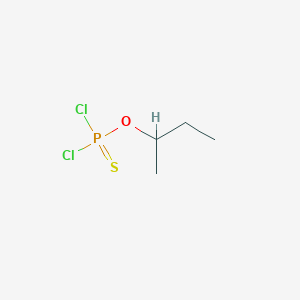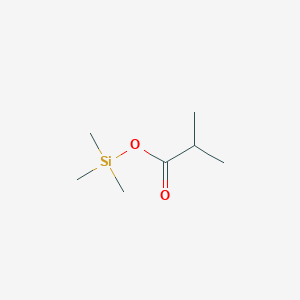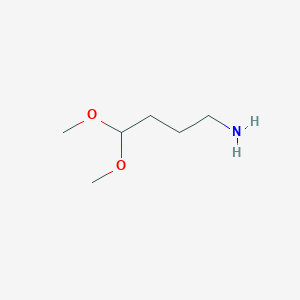
1-Cyclohexyl-3-(2-(4-Morpholinyl)ethyl)carbodiimid
Übersicht
Beschreibung
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide (also known as 1-Cmec or CMCT) is a carbodiimide compound with cyclcohexyl and 2-(4-morpholinyl)ethyl as the two N-substituents . It has a role as a cross-linking reagent . The molecular formula is C13H23N3O, and the molecular weight is 237.34 g/mol .
Synthesis Analysis
This compound can be synthesized from cyclohexyl isothiocyanate and N-(2-aminoethyl)morpholine with a yield of 67% . Another method involves the dehydration of the corresponding urea with p-Toluenesulfonyl Chloride, Potassium Carbonate, and Benzyltriethylammonium Chloride, yielding 91% . A third method involves the reaction of cyclohexyl isocyanate, 2-(4-morpholinyl)ethyl diethylphosphoramidate, and potassium carbonate, yielding 82% .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C13H23N3O/c1-2-4-13(5-3-1)15-12-14-6-7-16-8-10-17-11-9-16/h13H,1-11H2 . The Canonical SMILES string is C1CCC(CC1)N=C=NCCN2CCOCC2 .Chemical Reactions Analysis
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide is used as a cross-linking reagent . It has been used in the modification of glucoamylases from Rhizopus sp., where it was found that the modification of two carboxyl groups induced a loss in enzymatic activity .Physical and Chemical Properties Analysis
The compound has a boiling point of 145°C at 0.2 mmHg . It is soluble in DMF, CH2Cl2, dioxane, and xylene .Wissenschaftliche Forschungsanwendungen
Modifizierung von Ribonuklease
1-Cmec wurde bei der Modifizierung einer Ribonuklease aus Rhizopus sp. (RNase Rh) verwendet. Die Carboxylgruppe in RNase Rh wurde mit 1-Cmec modifiziert, einem wasserlöslichen Carbodiimid . Die Modifizierung von mindestens zwei Carboxylgruppen schien den Verlust der enzymatischen Aktivität zu induzieren .
Enzymaktivitätsstudie
Die Beziehung zwischen dem Ausmaß der Modifizierung und der enzymatischen Aktivität von RNase Rh wurde unter Verwendung von 1-Cmec untersucht. Es wurde festgestellt, dass die Modifizierung von zwei Carboxylgruppen den Verlust der enzymatischen Aktivität zu induzieren schien .
Untersuchung der aktiven Stelle
1-Cmec wurde verwendet, um die aktive Stelle von RNase Rh zu untersuchen. Die Inaktivierung der mit 1-Cmec vorbehandelten RNase Rh in Gegenwart von Cytidin mit [14C]CMC zeigte, dass die RNase Rh ihre enzymatische Aktivität mit der Einarbeitung von etwa einem [14C]CMC verlor .
Affinitätsstudie
Die Bindung der mit 1-Cmec modifizierten RNase Rh an 2′-AMP wurde spektrophotometrisch untersucht. Die Affinität der modifizierten RNase Rh zu 2′-AMP nahm nach der 1-Cmec-Modifizierung deutlich ab .
Kupplungsreagenz
1-Cmec wird als Kupplungsreagenz in der Forschung verwendet . Es wird bei der Bildung von Amidbindungen in der Peptidsynthese verwendet .
Modifizierung von Glucoamylasen
1-Cmec wurde bei der Modifizierung von Glucoamylasen aus Rhizopus sp. verwendet. um die Rolle von Carboxylgruppen zu untersuchen .
Wirkmechanismus
Target of Action
The primary target of 1-Cmec is the carboxyl group in certain proteins . For instance, it has been used to modify a ribonuclease from Rhizopus sp. (RNase Rh) . The carboxyl group plays a crucial role in the enzymatic activity of RNase Rh .
Mode of Action
1-Cmec interacts with its targets by modifying the carboxyl groups . This modification can induce changes in the enzymatic activity of the target protein . For example, in the presence of 1 M cytidine, RNase Rh activity was protected from the CMC modification .
Biochemical Pathways
It is known that the modification of carboxyl groups can have significant effects on the enzymatic activity of proteins . This suggests that 1-Cmec could potentially affect any biochemical pathway involving proteins with carboxyl groups.
Pharmacokinetics
It is known that the compound is soluble , which could potentially impact its bioavailability. The compound is stored at 2-8°C , suggesting that it may be sensitive to temperature changes.
Result of Action
The modification of carboxyl groups by 1-Cmec can lead to changes in the enzymatic activity of proteins . In the case of RNase Rh, the modification of at least two carboxyl groups seemed to induce a loss in enzymatic activity .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 1-Cmec. For instance, the compound is stored at 2-8°C , suggesting that it may be sensitive to temperature changes.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C13H23N3O/c1-2-4-13(5-3-1)15-12-14-6-7-16-8-10-17-11-9-16/h13H,1-11H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPOFXIBHOVFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=NCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165973 | |
| Record name | 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15580-20-8 | |
| Record name | 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15580-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015580208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CYCLOHEXYL-3-(2-(4-MORPHOLINYL)ETHYL)CARBODIIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZEQ3G48DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride](/img/structure/B97275.png)
![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)
![[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate](/img/structure/B97280.png)







![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)

